molecular formula C20H42O4S3 B4326586 1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane

1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane

Cat. No. B4326586
M. Wt: 442.7 g/mol
InChI Key: FKNXODVBDZUPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[Thiobis(ethane-2,1-diylsulfonyl)]dioctane, commonly known as TBS, is a chemical compound with the molecular formula C20H42O4S2. It is a versatile reagent that has found a wide range of applications in scientific research, particularly in the field of biochemistry and medicinal chemistry. In

Mechanism of Action

The mechanism of action of TBS is based on its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This leads to the formation of cross-linked structures, which can alter the properties and functions of these molecules. TBS can also modify the structure and properties of lipids, which can affect the structure and function of biological membranes.
Biochemical and Physiological Effects:
TBS has been shown to have a wide range of biochemical and physiological effects. It can modify the structure and properties of proteins, lipids, and other biomolecules, which can affect their functions. TBS has also been shown to have anti-inflammatory and antitumor activities, which may be related to its ability to modify the structure and properties of biomolecules.

Advantages and Limitations for Lab Experiments

TBS has several advantages as a reagent for scientific research. It is easy to synthesize, stable, and can be used in a wide range of experimental conditions. However, TBS also has some limitations. It can be toxic to cells at high concentrations, and its reactivity with thiol groups can be affected by the presence of other reactive groups in biomolecules.

Future Directions

There are several future directions for the use of TBS in scientific research. One area of interest is the development of new cross-linking methods that can be used to study protein-protein interactions in live cells. Another area of interest is the use of TBS in the synthesis of new bioactive compounds with potential therapeutic applications. Finally, the development of new methods for the selective modification of biomolecules with TBS could lead to new insights into the structure and function of biological systems.
Conclusion:
In conclusion, TBS is a versatile reagent that has found a wide range of applications in scientific research. Its ability to modify the structure and properties of biomolecules has led to its use in the study of protein-protein interactions, lipid structure and function, and the synthesis of bioactive compounds. While TBS has several advantages as a reagent, it also has some limitations that need to be taken into account. Overall, TBS is a valuable tool for scientific research, and its use is likely to continue to grow in the future.

Scientific Research Applications

TBS has found a wide range of applications in scientific research. It is commonly used as a cross-linking reagent in the study of protein-protein interactions. TBS can also be used to modify the structure and properties of lipids, which are important components of biological membranes. In addition, TBS has been used in the synthesis of various bioactive compounds, such as antitumor agents and anti-inflammatory agents.

properties

IUPAC Name

1-[2-(2-octylsulfonylethylsulfanyl)ethylsulfonyl]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O4S3/c1-3-5-7-9-11-13-17-26(21,22)19-15-25-16-20-27(23,24)18-14-12-10-8-6-4-2/h3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNXODVBDZUPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)CCSCCS(=O)(=O)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.